molecular formula C25H40O2 B1254567 Kohamaic acid A

Kohamaic acid A

Cat. No. B1254567
M. Wt: 372.6 g/mol
InChI Key: WZOUGXJIBZOMTP-CTXZGABSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kohamaic acid A is a natural product found in Ircinia with data available.

Scientific Research Applications

Inhibition of DNA Polymerases in Mammalian Cells

Kohamaic acid A (KA-A) has been identified as an inhibitor of DNA polymerases in mammalian cells, including human cancer cell lines. The compound and its derivatives have shown selective inhibition of these enzymes, which are crucial for DNA replication and repair. This property makes KA-A a potential candidate for therapeutic applications in cancer treatment. Specifically, KA-A derivatives have demonstrated the ability to inhibit the growth of human promyelocytic leukemia cells, indicating their potential in leukemia therapy. Studies have also focused on the molecular interactions between KA-A derivatives and DNA polymerases to understand their inhibitory mechanism (Mizushina et al., 2008).

Selective Inhibition in Deuterostomes

Research has shown that KA-A can selectively inhibit DNA polymerases from deuterostomes (e.g., sea urchins, fish, and mammals), but not from protostomes (e.g., insects and mollusks). This specificity suggests a potential application of KA-A in studying the differences in DNA replication mechanisms across different branches of the animal kingdom. Additionally, KA-A's selective inhibition of replicative DNA polymerases in deuterostomes further highlights its potential in targeted cancer therapies (Mizushina et al., 2003).

properties

Molecular Formula

C25H40O2

Molecular Weight

372.6 g/mol

IUPAC Name

(E)-5-[(1S,4aS,5R,8aS)-2,5,8a-trimethyl-5-(4-methylpent-3-enyl)-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]-3-methylpent-2-enoic acid

InChI

InChI=1S/C25H40O2/c1-18(2)9-7-14-24(5)15-8-16-25(6)21(20(4)11-13-22(24)25)12-10-19(3)17-23(26)27/h9,11,17,21-22H,7-8,10,12-16H2,1-6H3,(H,26,27)/b19-17+/t21-,22-,24-,25+/m0/s1

InChI Key

WZOUGXJIBZOMTP-CTXZGABSSA-N

Isomeric SMILES

CC1=CC[C@H]2[C@@](CCC[C@@]2([C@H]1CC/C(=C/C(=O)O)/C)C)(C)CCC=C(C)C

Canonical SMILES

CC1=CCC2C(CCCC2(C1CCC(=CC(=O)O)C)C)(C)CCC=C(C)C

synonyms

kohamaic acid A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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